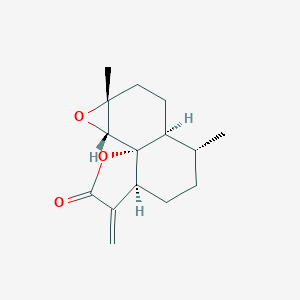

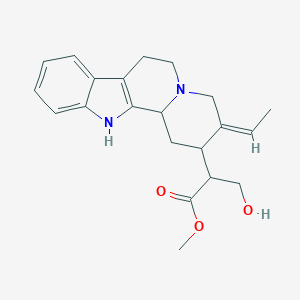

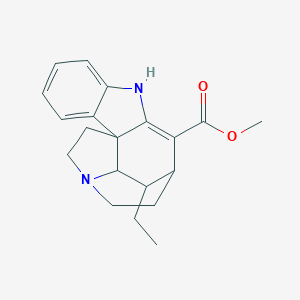

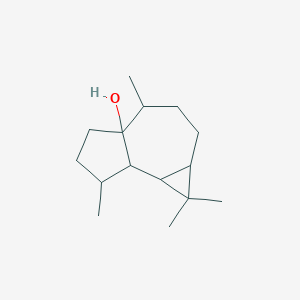

![molecular formula C27H32N2O8 B206716 [(1R,10S,12R,13E,14R,16S)-13-エチリデン-14-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6,8-テトラエン-18-イル]アセテート CAS No. 31282-07-2](/img/structure/B206716.png)

[(1R,10S,12R,13E,14R,16S)-13-エチリデン-14-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6,8-テトラエン-18-イル]アセテート

概要

説明

[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate is an indole alkaloid glycoside found in the roots and root bark of the plant Rauvolfia caffra. It is one of several bioactive compounds isolated from this plant, which has been traditionally used in various medicinal applications. [(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate is known for its potential therapeutic properties, including antioxidant and anti-parasitic activities .

科学的研究の応用

[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate has several scientific research applications, including:

Antioxidant Activity: It has been shown to possess significant antioxidant properties, which can help in reducing oxidative stress.

Anti-Parasitic Activity: Studies have demonstrated its potential in combating parasitic infections, particularly trypanosomiasis.

Pharmacological Research: [(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate is used in research to explore its potential therapeutic effects and mechanisms of action.

作用機序

Target of Action

Raucaffricine, a complex indole alkaloid, primarily targets the enzyme raucaffricine β-glucosidase . This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O- and S-glycosyl compounds .

Mode of Action

The enzyme raucaffricine β-glucosidase catalyzes the hydrolysis of raucaffricine, resulting in the formation of D-glucose and vomilenine . This reaction is part of the indole and ipecac alkaloid biosynthesis pathway .

Biochemical Pathways

Raucaffricine is involved in the indole and ipecac alkaloid biosynthesis pathway . The hydrolysis of raucaffricine by the enzyme raucaffricine β-glucosidase is a key step in this pathway . The product of this reaction, vomilenine, is a precursor to other indole alkaloids .

Result of Action

The hydrolysis of raucaffricine results in the formation of D-glucose and vomilenine . Vomilenine is a precursor to other indole alkaloids, which have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action of raucaffricine. For example, the production of secondary metabolites like raucaffricine can be expedited by stimuli from living, nonliving, and environmental sources . These stimuli can trigger various signal transduction pathways, leading to the synthesis of secondary metabolites . .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of raucaffricine involves the extraction from the roots and root bark of Rauvolfia caffra. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.

Industrial Production Methods

Industrial production of raucaffricine is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.

化学反応の分析

Types of Reactions

[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate undergoes several types of chemical reactions, including:

Oxidation and Reduction:

Common Reagents and Conditions

Hydrolysis: Water and raucaffricine beta-glucosidase enzyme.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Hydrolysis: D-glucose and vomilenine.

Oxidation and Reduction: Specific products would depend on the reagents and conditions used.

類似化合物との比較

[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate is similar to other indole alkaloid glycosides such as:

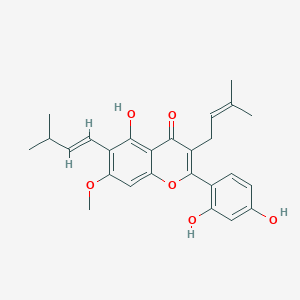

Strictosidine: Another indole alkaloid glycoside found in Rauvolfia species.

Spegatrine: An indole alkaloid found in Rauvolfia caffra with antioxidant properties.

N-Methylsarpagine: Another indole alkaloid from Rauvolfia caffra with potential pharmacological activities.

[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate is unique in its specific enzymatic hydrolysis to vomilenine and its distinct biological activities, particularly its anti-parasitic effects .

特性

CAS番号 |

31282-07-2 |

|---|---|

分子式 |

C27H32N2O8 |

分子量 |

512.6 g/mol |

IUPAC名 |

[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24+,25+,26-,27+/m0/s1 |

InChIキー |

OSJPGOJPRNTSHP-ICYIRATMSA-N |

SMILES |

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O |

異性体SMILES |

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

正規SMILES |

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O |

外観 |

Powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Raucaffricine and where is it found?

A1: Raucaffricine is a glucoalkaloid primarily found in Rauvolfia serpentina, a plant traditionally used in Ayurvedic medicine. [, , , , , , , ] It is also found in other Rauvolfia species, such as Rauvolfia caffra. [, ]

Q2: What is the biosynthetic pathway of Raucaffricine?

A2: Raucaffricine biosynthesis in Rauvolfia serpentina cell cultures starts with the condensation of dopamine and secologanin, ultimately leading to the formation of the glucoalkaloid strictosidine. Strictosidine is then deglucosylated by strictosidine glucosidase (SG) to produce cathenamine. [] The enzyme vomilenine glucosyltransferase then catalyzes the transfer of a glucose moiety from UDPG to vomilenine, yielding raucaffricine. [, ]

Q3: What is the role of Raucaffricine glucosidase (RG) in Raucaffricine metabolism?

A3: Raucaffricine glucosidase (RG) is an enzyme that specifically hydrolyzes raucaffricine, converting it to an intermediate in the ajmaline pathway. [, , , , ] This suggests a role for RG in regulating the levels of raucaffricine and directing its flow towards the production of other alkaloids like ajmaline.

Q4: How does the structure of RG contribute to its substrate specificity?

A4: The crystal structure of RG reveals a "wider gate" at its active site compared to the "slot-like" entrance of Strictosidine glucosidase (SG). [] This structural difference explains why RG can accept both strictosidine and raucaffricine as substrates, while SG only processes strictosidine. The amino acid residue Trp392 in RG, and its corresponding residue Trp388 in SG, are crucial for controlling the shape of this gate and therefore, substrate specificity. []

Q5: Have there been attempts to produce Raucaffricine in vitro?

A5: Yes, cell-suspension cultures of Rauvolfia serpentina have been successfully used to produce raucaffricine enzymatically. [, , ] By optimizing the culture medium, researchers have achieved high yields of raucaffricine, making it a viable alternative to extraction from plant material. []

Q6: Has the structure of Raucaffricine been revised?

A6: Yes, the initially proposed structure of raucaffricine as vomilenine-α-D-galactoside was later revised to vomilenine-β-D-glucoside based on enzymatic and nuclear magnetic resonance (NMR) studies. [, ]

Q7: What is the molecular formula and weight of Raucaffricine?

A7: The molecular formula of Raucaffricine is C\u2083\u2081H\u2084\u2082N\u2082O\u2081\u2081, and its molecular weight is 512.6 g/mol. [] This information is crucial for various analytical techniques used to characterize and quantify raucaffricine.

Q8: What spectroscopic data is available for Raucaffricine?

A8: \u2071\u2083C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize Raucaffricine. [] The interpretation of the NMR spectra was aided by comparison with spectra from other alkaloids and related compounds, confirming its structure. []

Q9: What are the potential applications of Raucaffricine?

A10: While research on raucaffricine is ongoing, its potential applications remain largely unexplored. Its role as an intermediate in the ajmaline pathway suggests it could be used as a precursor for the synthesis of other valuable alkaloids. [] Further research is needed to fully understand its pharmacological properties and explore its therapeutic potential.

Q10: What is the current state of research on Raucaffricine?

A11: While significant progress has been made in understanding the biosynthesis and structure of raucaffricine, research on its pharmacological activities, potential therapeutic applications, and toxicological profile is still in its early stages. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

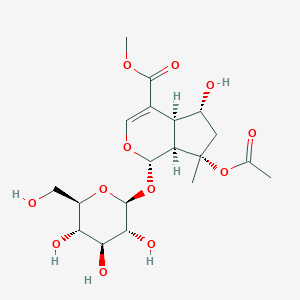

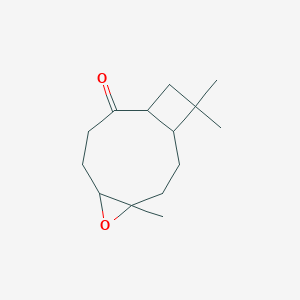

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)